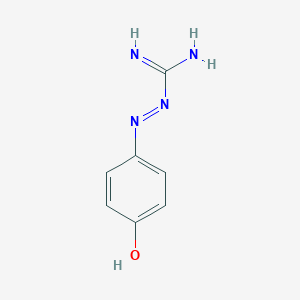

3-(4-Oxocyclohexa-2,5-dien-1-ylidene)carbazamidine

Description

Synthesis of Benzo[a]carbazole Derivatives

The synthesis of benzo[a]carbazole derivatives is achieved by harnessing the dual functionality of benzoquinone, which acts both as an oxidizing agent and a dienophile. The process begins with 3-ethylindole derivatives, which are transformed into a diene in the presence of benzoquinone. This diene then participates in a Diels-Alder reaction with benzoquinone, resulting in the formation of benzo[a]carbazole derivatives. This innovative approach simplifies the synthesis process and could potentially be applied to the synthesis of 3-(4-Oxocyclohexa-2,5-dien-1-ylidene)carbazamidine, although the specific compound is not directly mentioned .

Asymmetric Construction of Spirocyclic Compounds

The asymmetric construction of spirocyclic pyrrolidine-thia(oxa)zolidinediones is accomplished through a 1,3-dipolar cycloaddition reaction. This reaction involves azomethine ylides and 5-alkylidene thia(oxa)zolidine-2,4-diones, catalyzed by a chiral N,O-ligand/Cu(I) complex. The result is the formation of spirocyclic compounds with a spiro-heteroquaternary stereogenic center. The yields are high, and the reaction exhibits excellent diastereo- and enantioselectivity. This methodology could potentially be relevant for the synthesis of 3-(4-Oxocyclohexa-2,5-dien-1-ylidene)carbazamidine, as it involves the creation of complex molecular structures with high stereoselectivity, although the compound is not directly synthesized in this study .

Molecular Structure Analysis

The molecular structure of 3-(4-Oxocyclohexa-2,5-dien-1-ylidene)carbazamidine is not directly analyzed in the provided papers. However, the methodologies described could be pertinent to its structural analysis. The Diels-Alder reaction mentioned in the synthesis of benzo[a]carbazole derivatives and the 1,3-dipolar cycloaddition in the construction of spirocyclic compounds are both reactions that could influence the molecular structure of similar compounds. These reactions typically result in the formation of cyclic structures, which are likely to be a feature in the molecular structure of 3-(4-Oxocyclohexa-2,5-dien-1-ylidene)carbazamidine.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of complex organic compounds, such as the benzo[a]carbazole derivatives and the spirocyclic pyrrolidine-thia(oxa)zolidinediones , provide insight into the types of reactions that 3-(4-Oxocyclohexa-2,5-dien-1-ylidene)carbazamidine might undergo. These reactions involve the formation of cyclic structures and the creation of stereogenic centers, which are important aspects of chemical synthesis that could be applicable to the chemical reactions of 3-(4-Oxocyclohexa-2,5-dien-1-ylidene)carbazamidine.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(4-Oxocyclohexa-2,5-dien-1-ylidene)carbazamidine are not directly discussed in the provided papers. However, the properties of the synthesized compounds in these papers, such as yields, diastereo- and enantioselectivity , and the ability to form cyclic structures , suggest that similar analytical techniques could be used to determine the properties of 3-(4-Oxocyclohexa-2,5-dien-1-ylidene)carbazamidine. These properties are crucial for understanding the behavior and potential applications of the compound in various chemical contexts.

Scientific Research Applications

Hydrogenation and Tunneling Phenomena

- Hydrogen and Deuterium Tunneling : The reactivity of 4-oxocyclohexa-2,5-dienylidene, a related structure, under hydrogenation in different conditions has been extensively studied. These experiments provided clear evidence for hydrogen and deuterium tunneling in intermolecular reactions, highlighting the compound's potential in studying quantum mechanical phenomena in chemistry (Henkel, Ertelt, & Sander, 2014).

Chemical Synthesis and Reactions

- Synthesis and Structure of N-Carbamoyl-1,4-benzoquinone Imines : The reaction of 4-aminophenols with certain reagents leads to N-carbamoyl-1,4-benzoquinone imines, showing the structural versatility and reactivity of compounds related to 3-(4-Oxocyclohexa-2,5-dien-1-ylidene)carbazamidine. This work supports the role of these compounds in synthesizing novel chemical entities with potential applications in various fields (Konovalova et al., 2015).

Novel Material Synthesis

- Polyradical Conjugated Polymers : A related compound was used in the synthesis of new conjugated polyradicals, demonstrating high spin concentration and unique electronic properties, suggesting the application of such structures in developing materials with advanced magnetic and conductive properties (Miyasaka, Yamazaki, & Nishide, 2001).

Chemical Reactivity and Mechanisms

- Reactivity with Small Molecules : Studies on the electrophilic nature of 4-oxocyclohexa-2,5-dienylidenes, including reactions with molecular oxygen and carbon monoxide, shed light on their extreme electrophilicity and potential for chemical insertions into small molecules without significant activation barriers (Sander, Hübert, Kraka, Gräfenstein, & Cremer, 2000).

properties

IUPAC Name |

1-(4-hydroxyphenyl)iminoguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c8-7(9)11-10-5-1-3-6(12)4-2-5/h1-4,12H,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFOKRDMGTXXCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC(=N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40223413 | |

| Record name | 3-(4-Oxocyclohexa-2,5-dien-1-ylidene)carbazamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Oxocyclohexa-2,5-dien-1-ylidene)carbazamidine | |

CAS RN |

7316-92-9 | |

| Record name | 3-(4-Oxocyclohexa-2,5-dien-1-ylidene)carbazamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007316929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC378647 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Oxocyclohexa-2,5-dien-1-ylidene)carbazamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-oxocyclohexa-2,5-dien-1-ylidene)carbazamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE)CARBAZAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84DCC7NFH3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Hex-3-yn-1-yl)oxy]oxane](/img/structure/B147520.png)